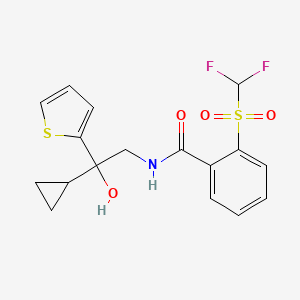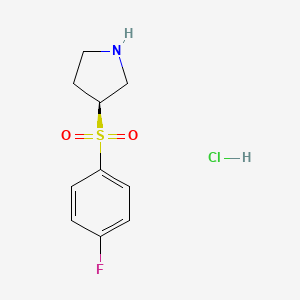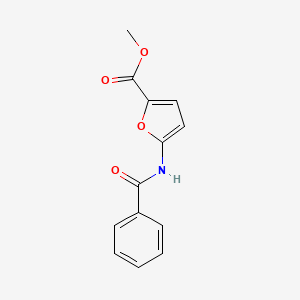
2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone, also known as TFMI, is a synthetic compound that is widely used in scientific research. It is a fluorinated ketone that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Asymmetric Synthesis Applications
One significant application of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone is in asymmetric synthesis. Research has demonstrated the preparation of key intermediates like trifluoromethyl substituted (S)-tert-butylsulfonylamide, which is prepared through the addition reaction of 2-methylindole with α-trifluoromethylaldimine. The high yield and stereoselectivity of these reactions are notable, reaching 95% yield and 99/1 stereoselectivity. Such intermediates are crucial for synthesizing compounds like (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, which have potential applications in various chemical industries due to their asymmetric nature (Yang Jia-li, 2015).
Synthesis of Enantiomers
2,2,2-Trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone also plays a role in the synthesis of enantiomers. Techniques have been developed for the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, further leading to the synthesis of important chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This process achieves high enantiomeric excess (e.e.) of up to 88%, illustrating the compound's utility in creating enantiomerically pure substances (A. Demir, Ozge Seşenoğlu, Zuhal Gerçek-Arkin, 2001).
Green Synthesis and Antimicrobial Applications
The compound has been utilized in green chemistry for synthesizing a novel series of 1,8-naphthyridines, showcasing an eco-friendly approach. The synthesized compounds, including variations of 2,2,2-trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone, have demonstrated significant antimicrobial activity. This highlights the potential of 2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone derivatives in pharmaceutical applications, particularly as antimicrobial agents (R. Nandhikumar, K. Subramani, 2018).
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-9(10(16)11(12,13)14)7-4-2-3-5-8(7)15-6/h2-5,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYDALIAQZHUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)
![4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2658132.png)
![N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2658133.png)
methanone](/img/structure/B2658134.png)
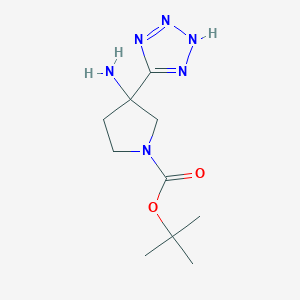

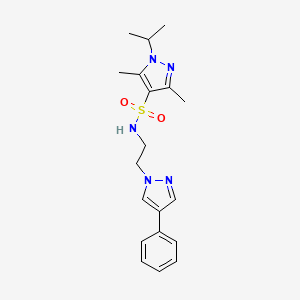
![3-[(2-Methoxyethyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2658142.png)
![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)
